
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate, also known as MFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. In addition, Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has a low toxicity profile and is well-tolerated in laboratory animals. It has been shown to reduce inflammation and pain in animal models of arthritis and has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the long-term effects of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for synthetic chemists. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs.
One limitation of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate is its relatively complex synthesis method, which may limit its widespread use in laboratories. In addition, further studies are needed to determine the optimal dosage and administration route for Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate in humans.
Future Directions
There are several future directions for research on Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate. One area of interest is the development of new drugs based on Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate's anti-inflammatory and anti-cancer properties. In addition, further studies are needed to determine the long-term effects of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate on human health and to optimize its synthesis method for widespread use in laboratories. Finally, the use of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate as a fluorescent dye in biological imaging applications is an area of active research.
Synthesis Methods
The synthesis of Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate involves a multi-step process that starts with the reaction of 2-naphthol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)naphthalene. This intermediate is then reacted with potassium fluoride and 1,2-dibromoethane to form 2-(6-bromoethoxy)naphthalene. The final step involves the reaction of 2-(6-bromoethoxy)naphthalene with methyl acetate and cesium carbonate to form Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate.
Scientific Research Applications
Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, Methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate has been used in the synthesis of various organic compounds, including chiral building blocks and fluorescent dyes.
properties
IUPAC Name |
methyl 2-(6-fluorosulfonyloxynaphthalen-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO5S/c1-18-13(15)7-9-2-3-11-8-12(19-20(14,16)17)5-4-10(11)6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLHPNGCTFWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

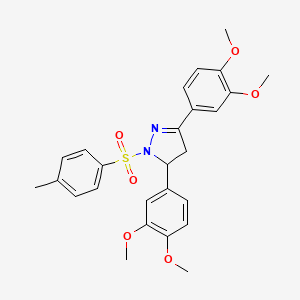
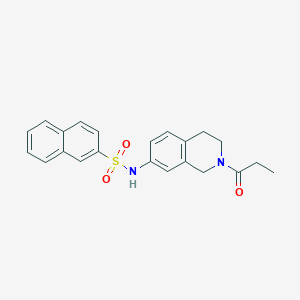
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
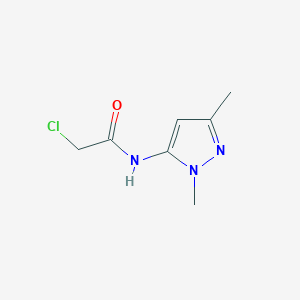

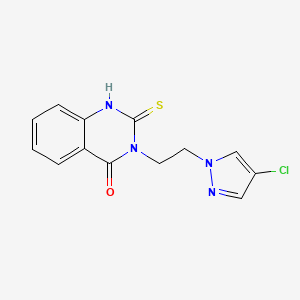
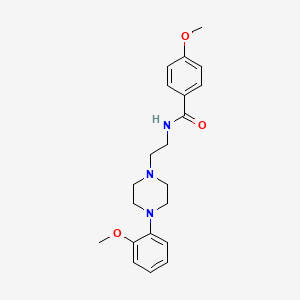
![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2462400.png)
![Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-](/img/structure/B2462401.png)